molecular formula C22H20N4O3S B2635559 4-(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-diallylbenzenesulfonamide CAS No. 393838-33-0

4-(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-diallylbenzenesulfonamide

Katalognummer: B2635559
CAS-Nummer: 393838-33-0
Molekulargewicht: 420.49
InChI-Schlüssel: HSGGJGXHFISVAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-diallylbenzenesulfonamide is a benzimidazole-derived sulfonamide compound characterized by a cyanoacetyl group at the 2-position of the benzimidazolylidene core and a diallyl-substituted benzenesulfonamide moiety. This structure combines electron-withdrawing (cyano) and electron-donating (allyl) groups, which may influence its tautomeric behavior, reactivity, and biological activity.

Eigenschaften

CAS-Nummer

393838-33-0

Molekularformel

C22H20N4O3S

Molekulargewicht

420.49

IUPAC-Name

4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyano-1-hydroxyethenyl]-N,N-bis(prop-2-enyl)benzenesulfonamide

InChI

InChI=1S/C22H20N4O3S/c1-3-13-26(14-4-2)30(28,29)17-11-9-16(10-12-17)21(27)18(15-23)22-24-19-7-5-6-8-20(19)25-22/h3-12,27H,1-2,13-14H2,(H,24,25)/b21-18+

InChI-Schlüssel

HSGGJGXHFISVAA-UHFFFAOYSA-N

SMILES

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=C(C#N)C2=NC3=CC=CC=C3N2)O

Löslichkeit

not available

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-diallylbenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Introduction of the Cyanoacetyl Group: The cyanoacetyl group is introduced via a Knoevenagel condensation reaction between the benzimidazole derivative and cyanoacetic acid in the presence of a base such as piperidine.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with N,N-diallylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, is crucial for scaling up the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it into an amine or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions depending on the desired substitution.

Major Products

The major products of these reactions include various substituted benzimidazole derivatives, reduced amine compounds, and sulfonamide derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The benzimidazole core is particularly known for its biological activity.

Medicine

Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects. They are studied for their ability to interact with various biological targets, including enzymes and receptors, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Wirkmechanismus

The mechanism of action of 4-(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-diallylbenzenesulfonamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. The cyanoacetyl group can participate in nucleophilic addition reactions, while the sulfonamide moiety can enhance the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Structural Features

The target compound differs from analogs primarily in its substituents:

  • Diallyl sulfonamide: Most analogs feature mono- or diaryl sulfonamide substituents (e.g., 2,4-dinitrophenyl in W1 or chlorophenyl in compounds 21–24). The diallyl group may improve solubility and metabolic stability compared to bulkier aromatic substituents .

Table 1: Structural Comparison of Key Benzimidazole Sulfonamides

Compound ID Core Structure Key Substituents Reference
Target Compound Benzimidazolylidene + sulfonamide 2-cyanoacetyl, N,N-diallyl -
W1 Benzimidazole thioacetamido + benzamide 2,4-dinitrophenyl
Compounds 21–24 () Triazinylmethylthio + sulfonamide Fluorophenyl, chlorophenyl, methoxyphenyl, benzyl
Compounds 12–15 () Triazinylmethylthio + sulfonamide 4-fluorophenylamino, 4-chlorophenylamino, 4-methoxyphenylamino, benzylamino
Spectroscopic Characterization
  • 1H NMR: Benzimidazolylidene protons in analogs resonate at δ 7.2–8.5 ppm, while sulfonamide NH signals appear at δ 10–12 ppm. The cyanoacetyl group in the target compound would likely show a distinct δ ~2.8–3.5 ppm for the acetyl CH2 and a sharp singlet for the nitrile (C≡N) .
  • IR : The nitrile stretch (C≡N) at ~2200–2260 cm⁻¹ would differentiate the target compound from analogs lacking this group .
Metabolic Stability

Diallyl sulfonamides (target compound) may exhibit improved metabolic stability compared to aryl-substituted analogs (e.g., ’s chlorophenyl derivatives), as alkyl groups are less prone to oxidative metabolism than aromatic rings .

Biologische Aktivität

The compound 4-(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-diallylbenzenesulfonamide represents a novel class of benzenesulfonamide derivatives with potential therapeutic applications. This article explores its biological activity, focusing on anticancer properties, antimicrobial effects, and structure-activity relationships (SAR).

Chemical Structure

This compound features a complex structure that includes:

  • A benzo[d]imidazole core, known for its biological activity.
  • A cyanoacetyl group that enhances reactivity and potential interactions with biological targets.
  • An N,N-diallyl moiety that may influence pharmacokinetics and binding affinity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. The following table summarizes the cytotoxic effects observed against various cancer cell lines:

Cell Line IC50 (µM) Selectivity Ratio (HaCaT/Cell Line)
HCT-116113.1
MCF-7152
HeLa184
  • The compound exhibited significant cytotoxicity against the HCT-116 colorectal cancer cell line, with an IC50 value of 11 µM, indicating potent activity. Selectivity ratios suggest a favorable profile over normal keratinocyte cells (HaCaT) .

Antimicrobial Activity

In addition to anticancer properties, the compound's antimicrobial activity has been evaluated. The following findings were reported:

  • Against Gram-positive bacteria, the minimum inhibitory concentration (MIC) was found to be as low as 1.27 µM for certain derivatives.
  • The compound demonstrated effectiveness against both Gram-negative bacteria and fungal species, indicating broad-spectrum antimicrobial potential .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Key observations include:

  • Substituents on the benzimidazole ring significantly impact cytotoxicity; for instance, variations in the R group can lead to marked changes in IC50 values.
  • The presence of electron-withdrawing groups enhances activity, while bulky groups may reduce it .

Case Studies

Several case studies illustrate the biological efficacy of related compounds:

  • Study on Benzimidazole Derivatives : A series of benzimidazole analogs were synthesized and tested against various cancer cell lines. Compounds with similar structural motifs to our target exhibited IC50 values ranging from 7–19 µM against HCT-116 and MCF-7 cells, supporting the notion that structural modifications can lead to enhanced potency .
  • Antimicrobial Evaluation : Research on derivatives of 2-mercaptobenzimidazole revealed strong antibacterial and antifungal activities, reinforcing the therapeutic potential of compounds featuring this scaffold .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.